3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one
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Overview
Description
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core, a benzylpiperazine moiety, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one typically involves multiple steps. One common approach is the reductive amination of a quinazolinone derivative with a benzylpiperazine compound. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine moiety.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one involves interactions with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinazolinone core may also interact with enzymes or other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core, a benzylpiperazine moiety, and a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23FN4O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H23FN4O2/c1-16-24-20-8-7-18(23)13-19(20)22(29)27(16)15-21(28)26-11-9-25(10-12-26)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
RPPJOLRNZFOGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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